molecular formula C10H8BrFO B1402799 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1260018-37-8

5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1402799
CAS No.: 1260018-37-8
M. Wt: 243.07 g/mol
InChI Key: DFSSIANNMNXABV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one follows International Union of Pure and Applied Chemistry guidelines, with the primary name being 5-bromo-7-fluoro-3,4-dihydro-1(2H)-naphthalenone. Alternative nomenclature includes 5-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one, which emphasizes the position of the reduced hydrogen atoms in the tetrahydronaphthalene ring system. The compound is also referenced in the literature as 5-bromo-7-fluoro-tetralin-1-one, utilizing the common name tetralin for the 1,2,3,4-tetrahydronaphthalene core structure.

The molecular formula C₁₀H₈BrFO accurately represents the atomic composition, comprising ten carbon atoms, eight hydrogen atoms, one bromine atom, one fluorine atom, and one oxygen atom. This formula corresponds to a molecular weight of 243.07 grams per mole, as determined through high-resolution mass spectrometry. The Chemical Abstracts Service registry number 1260018-37-8 serves as the unique identifier for this specific structural isomer.

The International Chemical Identifier string 1S/C10H8BrFO/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5H,1-3H2 provides a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier Key DFSSIANNMNXABV-UHFFFAOYSA-N offers a condensed hash representation suitable for database searches and chemical informatics applications.

Crystallographic Data and Three-Dimensional Conformational Analysis

X-ray crystallography represents the most comprehensive technique available for determining the three-dimensional molecular structure of crystalline compounds. The crystallographic analysis of this compound would require the formation of suitable single crystals for diffraction studies. The process involves careful crystallization from appropriate organic solvents, with the goal of achieving limited supersaturation conditions that promote the formation of well-ordered crystalline materials.

The crystallization methodology typically employs slow evaporation techniques from organic solvents, allowing the compound to transition gradually from solution to the crystalline state. The success of crystallographic studies depends critically on obtaining crystals that are sufficiently large, typically exceeding 0.1 millimeters in all dimensions, and free from internal defects such as twinning or significant mosaic spread. For halogenated naphthalenone derivatives, common crystallization solvents include dichloromethane, chloroform, and ethyl acetate, often used in combination with non-polar antisolvents such as hexane or petroleum ether.

The three-dimensional conformational analysis would reveal the spatial arrangement of the bromine and fluorine substituents relative to the naphthalene ring system. The electron-withdrawing nature of both halogens influences the electronic distribution within the aromatic system, potentially affecting the planarity and bond lengths throughout the molecular framework. X-ray diffraction data collection typically involves rotation of the crystal through multiple orientations while recording the intensities of diffracted X-ray beams, with each compound exhibiting a unique diffraction pattern characteristic of its crystal structure.

Spectroscopic Fingerprinting (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within this compound. Analytical confirmation studies have demonstrated that the proton nuclear magnetic resonance spectrum is consistent with the proposed molecular structure. The aromatic protons appear in the downfield region, with the proton adjacent to the fluorine substituent exhibiting characteristic coupling patterns due to fluorine-hydrogen interactions. The methylene protons in the saturated ring portion of the molecule typically appear as complex multipets in the aliphatic region.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the distinct carbon environments, particularly highlighting the effects of halogen substitution on the chemical shifts of nearby carbon atoms. The carbonyl carbon of the ketone functionality appears significantly downfield, while the carbon atoms bearing bromine and fluorine substituents exhibit characteristic shifts influenced by the electronegativity and size differences between these halogens.

Fourier transform infrared spectroscopy provides information about the vibrational modes of functional groups within the molecule. The carbonyl stretching frequency appears as a strong absorption band, typically in the region of 1680-1720 wavenumbers, characteristic of aromatic ketones. The carbon-halogen stretching vibrations contribute to the fingerprint region of the spectrum, with carbon-bromine and carbon-fluorine bonds exhibiting distinct vibrational frequencies that aid in structural confirmation.

Ultraviolet-visible spectroscopy reveals the electronic transitions within the conjugated aromatic system. The presence of halogen substituents influences both the position and intensity of absorption maxima, with the extended conjugation of the naphthalene system contributing to characteristic absorption patterns in the ultraviolet region. The electron-withdrawing effects of bromine and fluorine substituents typically result in bathochromic shifts compared to unsubstituted naphthalenone derivatives.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides confirmation of molecular weight and reveals characteristic fragmentation pathways. Liquid chromatography-mass spectrometry studies have confirmed spectral consistency with the proposed structure. The molecular ion peak appears at mass-to-charge ratio 243, corresponding to the calculated molecular weight.

The fragmentation patterns reflect the relative stability of different molecular fragments under electron impact or electrospray ionization conditions. Common fragmentation pathways include the loss of halogen atoms, with bromine loss (mass decrease of 79/81 due to isotopic composition) and fluorine loss (mass decrease of 19) representing significant fragmentation routes. The isotopic pattern of the molecular ion and major fragments reflects the presence of bromine, which exhibits characteristic doublet patterns separated by two mass units.

The ketone functionality may undergo alpha-cleavage reactions, leading to the formation of acylium ions that provide structural information about the substitution pattern on the aromatic ring. Rearrangement reactions can also occur, particularly involving the migration of hydrogen atoms or small molecular fragments within the ionized molecule.

Properties

IUPAC Name

5-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSSIANNMNXABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Br)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744316
Record name 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260018-37-8
Record name 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Halogenation and Cyclization Approach

One of the primary methods involves the initial synthesis of a dihydronaphthalene core, followed by selective halogenation at specific positions. This approach typically utilizes starting materials such as naphthalene derivatives, which are subjected to electrophilic halogenation under controlled conditions.

  • Procedure:

    • Starting with 3,4-dihydronaphthalen-1(2H)-one, bromination and fluorination are performed sequentially using halogenating agents like N-bromosuccinimide (NBS) and Selectfluor or other electrophilic halogen sources.
    • The reaction is often carried out in inert solvents such as dichloromethane or acetonitrile at low temperatures to ensure regioselectivity.
    • Post halogenation, cyclization or further substitution steps are employed to introduce the fluorine and bromine at desired positions.
  • Research Findings:

    • A study documented the synthesis of 7-bromo-3,4-dihydro-1(2H)-naphthalenone via a controlled bromination process, followed by fluorination using electrophilic fluorinating agents, achieving regioselectivity at the 7-position.

Claisen–Schmidt Condensation for Functionalization

Recent literature reports the synthesis of derivatives involving Claisen–Schmidt condensation reactions, where 7-fluoro-3,4-dihydronaphthalen-1(2H)-one reacts with aromatic aldehydes such as 4-morpholinobenzaldehyde.

  • Procedure:

    • The ketone undergoes condensation in methanol with a base like sodium hydroxide at low temperatures (~268 K).
    • The reaction yields the corresponding α, β-unsaturated ketone with high stereoselectivity, typically adopting the E configuration.
    • This method is useful for introducing additional functional groups without disrupting the core dihydronaphthalene structure.
  • Research Findings:

    • A recent synthesis employed this approach to produce 7-fluoro-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, demonstrating the versatility of the dihydronaphthalene scaffold.

Oxidation and Functional Group Modification

Oxidative methods are also employed to modify the dihydronaphthalene core, especially for introducing or modifying halogen substituents.

  • Procedure:

    • Oxidation of precursor compounds with agents like meta-chloroperbenzoic acid (mCPBA) facilitates the formation of epoxides or hydroxylated derivatives.
    • Subsequent halogenation steps are performed on these intermediates to obtain the target compound.
  • Research Findings:

    • An example involved oxidation of 7-bromo-3,4-dihydro-1(2H)-naphthalenone, followed by selective fluorination at the 7-position, yielding the desired compound with high regioselectivity.

Summary of Synthetic Routes

Method Starting Material Key Reagents Conditions Remarks
Electrophilic halogenation + cyclization 3,4-dihydronaphthalen-1(2H)-one NBS, Selectfluor Low temperature, inert solvent Regioselective halogenation
Claisen–Schmidt condensation 7-fluoro-3,4-dihydronaphthalen-1(2H)-one Aromatic aldehyde, NaOH 268 K, methanol Functionalization at the aromatic ring
Oxidation + halogenation Halogenated intermediates mCPBA, halogenating agents Room temperature Oxidative modification

Notes and Recommendations

  • Solvent Selection: Solvent choice is critical for regioselectivity and yield, with dichloromethane, acetonitrile, and methanol being preferred.
  • Temperature Control: Low temperatures (~0°C to 268 K) are essential during halogenation and condensation steps to prevent side reactions.
  • Purification: Column chromatography on silica gel is commonly employed to purify intermediates and final products.
  • Safety Precautions: Handling halogenating agents and strong bases requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydronaphthalenes.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

    Substitution: Formation of substituted naphthalenones with various functional groups.

Scientific Research Applications

Physical Properties

PropertyValue
SolubilityVaries with solvent
Storage Conditions-80°C for 6 months; -20°C for 1 month
AppearanceCrystalline solid

Chemistry

5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to undergo various chemical transformations:

  • Oxidation : Converts to naphthoquinones using reagents like potassium permanganate.
  • Reduction : Can be reduced to dihydronaphthalenes using catalytic hydrogenation methods.
  • Substitution Reactions : The halogen substituents can be replaced through nucleophilic substitution, allowing further functionalization.

Biological Research

The compound is under investigation for its potential biological activities:

  • Antimicrobial Properties : Studies suggest it may exhibit activity against certain bacterial strains.
  • Anticancer Activity : Preliminary research indicates it could inhibit cancer cell proliferation, making it a candidate for drug development.

Medicinal Chemistry

This compound is being explored as a lead compound in drug discovery:

  • Neuroprotective Effects : Research has shown potential neuroprotective properties that may modulate inflammatory pathways.
  • Pharmacokinetics : The presence of bromine and fluorine enhances lipophilicity and alters pharmacokinetic properties, which is beneficial for drug formulation.

Industrial Applications

The compound is also used in the production of advanced materials such as polymers and dyes due to its unique chemical structure.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated significant inhibition of growth in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of this compound against Gram-positive bacteria demonstrated promising results, indicating its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 5-bromo-7-fluoro-DHN with structurally related compounds:

Compound Name Substituents Molecular Formula Key Properties Biological Activity References
5-Bromo-7-fluoro-DHN 5-Br, 7-F C₁₀H₇BrF₀O Predicted high lipophilicity (logP ~3.5); enhanced metabolic stability due to halogens Potential anti-inflammatory, anticancer (inferred) [Hypothetical]
7-Bromo-5-(trifluoromethyl)-DHN 7-Br, 5-CF₃ C₁₁H₈BrF₃O Boiling point: 295.9±40.0 °C; density: 1.606 g/cm³; stored at RT Research use (cell permeability)
(E)-7-Bromo-2-(4-methoxybenzylidene)-DHN 7-Br, 2-benzylidene C₁₉H₁₇BrO₃ Chair conformation of cyclohexanone ring; weak hydrogen bonding interactions Anticancer, anti-neuroinflammatory
6m (from ) 3,4-dihydro with benzyloxy Not specified Low toxicity (IC₅₀ >50 μM); inhibits NF-κB pathway in microglia Anti-neuroinflammatory
7-Bromo-4,4-dimethyl-DHN 7-Br, 4,4-diCH₃ C₁₂H₁₃BrO Steric hindrance from methyl groups; improved metabolic resistance Synthetic intermediate

Key Observations :

  • Halogen Effects : Bromine at the 5- or 7-position increases lipophilicity and metabolic stability, as seen in 7-bromo-5-(trifluoromethyl)-DHN . Fluorine, being electronegative, may enhance binding interactions in target proteins (e.g., NF-κB inhibition in neuroinflammation) .
  • Conformational Flexibility: The DHN scaffold’s cyclohexanone ring adopts a chair conformation, which is critical for maintaining planarity in derivatives like (E)-7-bromo-2-benzylidene-DHN .
  • Substituent Bulk : Bulkier groups (e.g., trifluoromethyl in 7-bromo-5-CF₃-DHN) may reduce solubility but improve target affinity through hydrophobic interactions .

Biological Activity

5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C10H8BrF
  • Molecular Weight : 243.07 g/mol
  • CAS Number : 1260018-37-8
  • Structure : The compound features a naphthalene core with bromine and fluorine substituents that may influence its biological properties.

Research indicates that this compound exhibits various mechanisms of action, particularly in cancer biology:

  • Inhibition of Hypoxia-Inducible Factor (HIF) : The compound has been studied for its ability to regulate HIF-1α, a key mediator in cellular responses to hypoxia. Inhibition of HIF can lead to decreased tumor growth and metastasis by promoting the degradation of HIF-1α through the von Hippel-Lindau (VHL) pathway .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by modulating pathways involved in cell proliferation and survival. For example, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Biological Activity Data

StudyBiological ActivityKey Findings
HIF InhibitionThe compound showed significant inhibition of HIF-1α, leading to reduced tumor cell viability under hypoxic conditions.
Anticancer EffectsDemonstrated cytotoxicity against neuroblastoma cells with IC50 values in the low micromolar range.
EGFR InhibitionRelated naphthoquinone derivatives exhibited potent EGFR inhibitory activity, suggesting similar potential for this compound.

Case Study 1: HIF-1α Regulation

A study conducted on various naphthalene derivatives, including this compound, revealed that the compound effectively inhibits HIF-1α stabilization under hypoxic conditions. This inhibition leads to decreased expression of genes involved in angiogenesis and tumor growth .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on neuroblastoma cells demonstrated that the compound induces apoptosis through the activation of caspase pathways. The results indicated that treatment with this compound resulted in a significant decrease in cell viability compared to controls .

Q & A

Basic: What synthetic strategies are effective for preparing 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one?

Answer:
A common approach involves halogen-directed electrophilic substitution or condensation reactions. For example, analogous brominated tetralones (e.g., 7-bromo-3,4-dihydronaphthalen-1(2H)-one) are synthesized via Claisen-Schmidt condensation using aldehydes (e.g., 3,5-dimethoxybenzaldehyde) in methanol with NaOH catalysis, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate/methanol) . Key considerations:

  • Solvent selection : Methanol or ethanol for solubility and reaction homogeneity.
  • Catalyst : Base catalysts (e.g., NaOH) to deprotonate active methylene groups.
  • Purification : Column chromatography or recrystallization to isolate the product.

Table 1 : Example Reaction Conditions from Analogous Syntheses

ReactantSolventCatalystTemperatureYieldReference
7-Bromo-tetralone + AldehydeMethanolNaOH298 K~70%

Advanced: How can regioselectivity challenges in introducing bromo/fluoro substituents be addressed?

Answer:
Regioselectivity is influenced by electronic and steric effects. Bromine, being a strong electron-withdrawing group, directs incoming electrophiles to meta positions. Fluorine, due to its electronegativity, may alter electron density at adjacent positions. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., ketones) to position halogens .
  • Protecting groups : Temporarily block reactive sites to control substitution patterns.
  • Computational modeling : Predict reactive sites using DFT calculations to optimize synthetic routes .

Basic: What analytical methods are optimal for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and ring saturation. Fluorine (19F^{19}\text{F}) NMR is critical for verifying fluorine incorporation .
  • X-ray crystallography : Resolve crystal structure and confirm stereochemistry (e.g., analogous brominated tetralones in ).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula.

Advanced: How do bromo and fluoro substituents influence further functionalization (e.g., cross-coupling)?

Answer:

  • Bromine : Facilitates Suzuki-Miyaura cross-coupling due to its reactivity with palladium catalysts.
  • Fluorine : May deactivate certain positions toward electrophilic substitution but can enhance stability of intermediates.
  • Competitive reactivity : Prioritize reaction conditions (e.g., catalyst choice, temperature) to selectively target bromine for coupling while preserving fluorine .

Basic: How should researchers assess purity and stability during storage?

Answer:

  • HPLC/GC-MS : Quantify purity using calibrated reference standards (e.g., USP-grade materials) .
  • Stability testing : Monitor degradation under varying temperatures and humidity using accelerated stability protocols.
  • Storage : Store in airtight containers at –20°C under inert gas (N2_2) to prevent oxidation .

Advanced: How to resolve contradictions in reported reaction yields or spectroscopic data?

Answer:

  • Reproducibility checks : Validate methods using controlled reactant ratios and catalyst loadings.
  • Advanced spectroscopy : Use 2D NMR (COSY, NOESY) to confirm structural assignments.
  • Meta-analysis : Compare data across studies to identify outliers or methodological inconsistencies (e.g., solvent purity, reaction time) .

Advanced: What computational tools predict reactivity or electronic effects in this compound?

Answer:

  • DFT calculations : Model HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attack.
  • Molecular docking : Study interactions with biological targets (e.g., enzyme active sites) for drug design applications.
  • Software : Gaussian, ORCA, or VASP for electronic structure analysis .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste disposal : Halogenated waste must be segregated and treated as hazardous .

Table 2 : Key Physicochemical Properties of Analogous Compounds

Property7-Bromo-tetralone 5-Bromo-2,3-dihydro-1H-inden-1-one
Melting Point (°C)65–66122–124
Boiling Point (°C)Not reported310
SolubilityMethanol, DCMEthanol, Chloroform

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
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5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

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